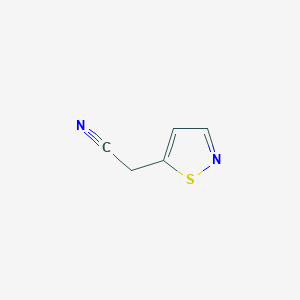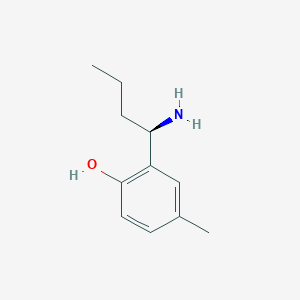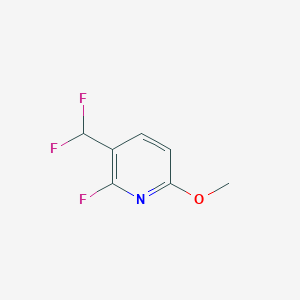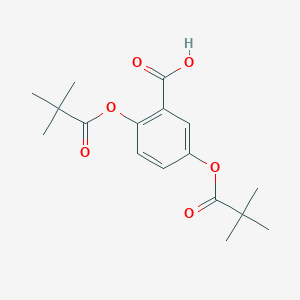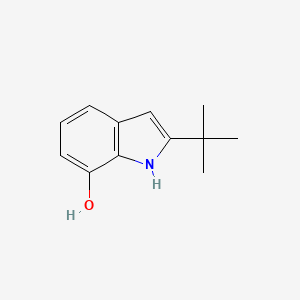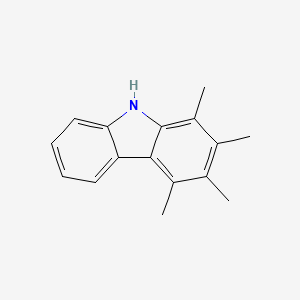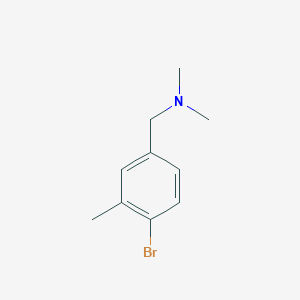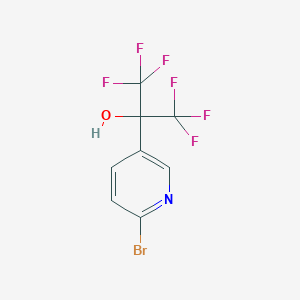
2-(6-Bromopyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Bromopyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom on the pyridine ring and a hexafluoropropanol group. It is known for its utility in various chemical reactions and as an intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromopyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the reaction of 6-bromopyridine with hexafluoropropanol under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-(6-Bromopyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to other functional groups.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyridine derivatives.
科学的研究の応用
2-(6-Bromopyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(6-Bromopyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hexafluoropropanol group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions and as a nucleophile in other types of reactions.
類似化合物との比較
Similar Compounds
(6-Bromopyridin-3-yl)methanol: This compound has a similar structure but lacks the hexafluoropropanol group.
2-Bromo-5-hydroxymethylpyridine: Another similar compound with a hydroxymethyl group instead of the hexafluoropropanol group.
Uniqueness
The presence of the hexafluoropropanol group in 2-(6-Bromopyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol makes it unique compared to other similar compounds. This group imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, which can be advantageous in various applications.
特性
分子式 |
C8H4BrF6NO |
|---|---|
分子量 |
324.02 g/mol |
IUPAC名 |
2-(6-bromopyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C8H4BrF6NO/c9-5-2-1-4(3-16-5)6(17,7(10,11)12)8(13,14)15/h1-3,17H |
InChIキー |
YOQCKYHUJUCSCV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1C(C(F)(F)F)(C(F)(F)F)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



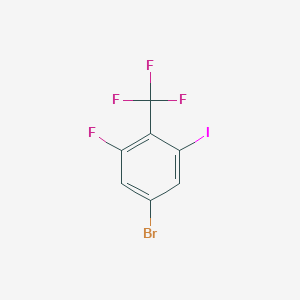

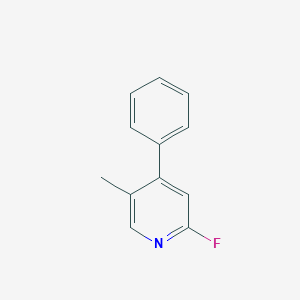
![(1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B12966002.png)
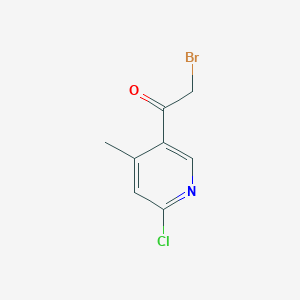
![6-[(2-Hydroxy-3-methoxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol](/img/structure/B12966020.png)
